7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds like pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
Chemically, similar compounds like 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular components negatively under oxidative stress .
Pharmacokinetics
The degree of lipophilicity of similar compounds, ie, the affinity of these drugs for a lipid environment, allows them to diffuse easily into the cells .
Result of Action
Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various factors, including the presence of certain reagents and the temperature of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline and a suitable diketone, the pyrrolo[2,3-d]pyrimidine core can be formed through a cyclization reaction.
Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl group and the phenyl group is usually achieved through nucleophilic substitution reactions. These reactions may require the use of catalysts such as palladium or copper to facilitate the coupling of the aromatic rings.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. This can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings or the pyrrolo[2,3-d]pyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the pyrrolo[2,3-d]pyrimidine core is particularly significant, as it is a common motif in many biologically active molecules.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
- 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-thiol
Uniqueness
The uniqueness of 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol lies in its specific substitution pattern and the presence of the hydroxyl group. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-12-7-8-14(9-16(12)20)23-10-15(13-5-3-2-4-6-13)17-18(23)21-11-22-19(17)24/h2-11H,1H3,(H,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJWHEOSOZWZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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